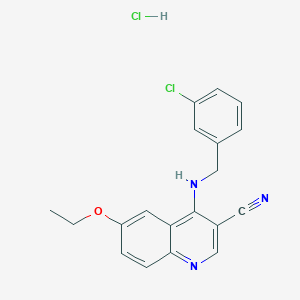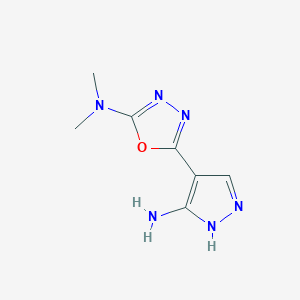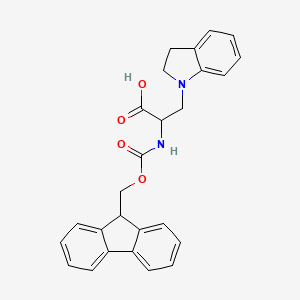
3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid often involves multistep chemical processes. For instance, a method for preparing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the complexity involved in synthesizing fluorenylmethoxycarbonyl-related compounds. This synthesis is achieved through high-yield reactions starting from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester, obtained from potassium thiocyanate (Le & Goodnow, 2004).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally similar to this compound often involves sophisticated techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the structural and UV studies of uracil derivatives provide insights into molecular configurations and interactions, crucial for understanding the molecular structure of related compounds (Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with fluorenylmethoxycarbonylamino groups can be complex, reflecting their diverse chemical properties. For example, the preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides by the action of hydrogen chloride showcases the reactive versatility of these compounds (Chen, Lee, & Benoiton, 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystalline structure, are essential for practical applications. The study of hydrogen bonding in related compounds by 1H NMR spectroscopy and X-ray crystallography reveals intricate details about their physical properties (Dobbin et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. For instance, the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids highlights the synthetic accessibility and reactivity of compounds within this chemical class (Kitagawa et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The chemical compound 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, closely related to the query compound, has been synthesized from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, showcasing the potential for chemical modification and utilization in various synthesis processes (Le & Goodnow, 2004).
Photophysics and Bioimaging
- A study explored the photophysical properties and bioimaging applications of a water-soluble fluorene derivative, revealing its high fluorescence quantum yield and strong aggregation in water. The compound's efficiency in two-photon fluorescence microscopy (2PFM) imaging demonstrated its potential as a probe for integrin imaging, underlining its significance in biological and medical research (Morales et al., 2010).
Molecular Protection and Analytical Methods
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the structure , has been used to protect hydroxy-groups, allowing its removal in the presence of other base-labile protecting groups without interference, indicating its role in complex synthetic processes (Gioeli & Chattopadhyaya, 1982).
- Analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 3-(2-methyl-4 oxo-1,4-dihydroquinoline-3-yl) propanoic acids, structurally related to the compound , have been developed. The study highlighted the significance of 13C NMR-spectroscopy in resolving tautomeric forms, showcasing the compound's relevance in pharmaceutical development (Zubkov et al., 2016).
Magnetism and Material Science
- A study on manganese carboxylates with fluorenylcarboxylate ligands, structurally similar to the compound , revealed unique chainlike structures and weak antiferromagnetic coupling, suggesting potential applications in material science and magnetic studies (Tang et al., 2016).
Eigenschaften
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)23(15-28-14-13-17-7-1-6-12-24(17)28)27-26(31)32-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22-23H,13-16H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCINLJASFNCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

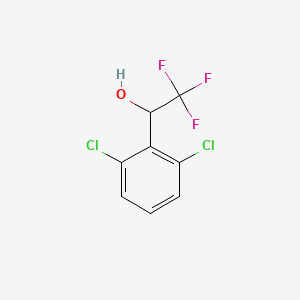
![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)

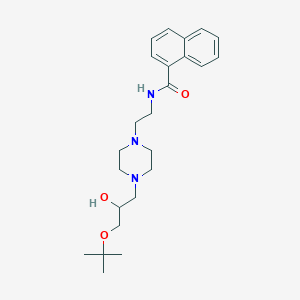

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)
![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
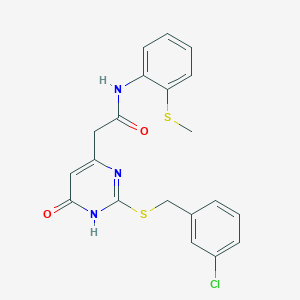
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
